Bis(trimethylsilyl)amidodimethylphosphine

描述

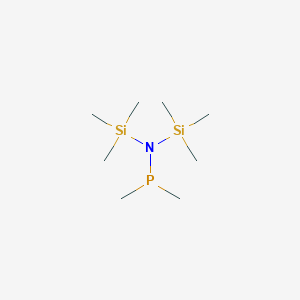

Bis(trimethylsilyl)amidodimethylphosphine is an organophosphorus compound with the molecular formula C8H24NPSi2 It is known for its unique structure, which includes both phosphine and silyl groups

准备方法

Synthetic Routes and Reaction Conditions

Bis(trimethylsilyl)amidodimethylphosphine can be synthesized through a two-step reaction. The first step involves the reaction of dimethylphosphine oxide with trimethylsilyl chloride to form dimethyl(trimethylsilyl)phosphine oxide. This intermediate is then reacted with lithium bis(trimethylsilyl)amide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Bis(trimethylsilyl)amidodimethylphosphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The silyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.

科学研究应用

Bis(trimethylsilyl)amidodimethylphosphine has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: The compound is studied for its potential use in biological systems, particularly in the modification of biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts

作用机制

The mechanism of action of bis(trimethylsilyl)amidodimethylphosphine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The silyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets through its phosphine and silyl groups, leading to the formation of new chemical bonds .

相似化合物的比较

Similar Compounds

Similar compounds include other bis(trimethylsilyl)amides and phosphines, such as:

- Bis(trimethylsilyl)amine

- Bis(trimethylsilyl)phosphine

- Dimethyl(trimethylsilyl)phosphine

Uniqueness

Bis(trimethylsilyl)amidodimethylphosphine is unique due to the presence of both silyl and phosphine groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .

生物活性

Bis(trimethylsilyl)amidodimethylphosphine (BTSP) is an organophosphorus compound with the molecular formula CHNPSi. This compound has garnered attention due to its unique structural features, which include both phosphine and silyl groups. Recent studies have explored its potential biological activities, particularly in the context of drug development and biomolecular interactions.

The biological activity of BTSP is largely attributed to its ability to function as both a nucleophile and an electrophile. This duality allows it to participate in various chemical transformations, including the modification of biomolecules. The silyl groups present in BTSP can stabilize reactive intermediates, facilitating interactions with molecular targets. This characteristic is particularly valuable in medicinal chemistry, where such compounds may serve as precursors for pharmaceuticals or as agents in biochemical assays.

Biological Applications

Research into the biological applications of BTSP has revealed several promising avenues:

- Biomolecular Modifications : BTSP can modify biomolecules through nucleophilic attacks, potentially leading to the development of new therapeutic agents.

- Pharmaceutical Development : Ongoing studies are investigating its role as a precursor in synthesizing bioactive compounds that may exhibit anti-inflammatory, antibacterial, or anticancer properties .

- Catalytic Applications : In addition to its biological implications, BTSP is also utilized in the synthesis of specialty chemicals and materials, showcasing its versatility beyond biological systems.

1. Synthesis and Biological Evaluation

A study aimed at synthesizing aminomethylenebisphosphinates (AMBPi) using BTSP demonstrated its nucleophilic potential. The reaction involved the addition of BTSP to nitriles in the presence of Lewis acids, resulting in the formation of AMBPi derivatives. The biological activities of these derivatives were evaluated against various human cancer cell lines, revealing significant cytotoxic effects .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Derivative 4r | 60.70 | RKO |

| Derivative 4s | 49.79 | PC-3 |

| Derivative 4t | 78.72 | HeLa |

This table illustrates the potency of specific derivatives synthesized from BTSP, highlighting their potential for further development as anticancer agents.

2. Antiparasitic Activity

Another study investigated the antiparasitic properties of compounds derived from BTSP against Leishmania mexicana. The results indicated that several derivatives exhibited strong leishmanicidal activity with IC values below 1 µM, comparable to established treatments like amphotericin B .

常见问题

Q. What are the critical considerations for synthesizing Bis(trimethylsilyl)amidodimethylphosphine while ensuring reproducibility?

Basic Research Question

Synthesis reproducibility hinges on precise control of reaction parameters, including stoichiometry, solvent purity, and inert atmosphere conditions. For instance, moisture-sensitive silylation steps require anhydrous solvents (e.g., THF or toluene) and rigorous Schlenk-line techniques. Monitoring reaction progress via <sup>31</sup>P NMR spectroscopy is essential to confirm intermediate formation and final product purity . Additionally, computational reaction path search methods (e.g., quantum chemical calculations) can preemptively identify side reactions, enabling optimization of temperature and catalyst choice .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., <sup>31</sup>P NMR shifts) for this compound derivatives?

Advanced Research Question

Data contradictions often arise from conformational flexibility or solvent effects. A systematic approach involves:

- Cross-validation : Compare experimental <sup>31</sup>P NMR shifts with density functional theory (DFT)-predicted chemical shifts, adjusting for solvent dielectric constants .

- Variable-temperature NMR : Probe dynamic equilibria (e.g., rotational barriers) to explain split signals .

- Crystallographic analysis : Resolve ambiguities in molecular geometry using single-crystal X-ray diffraction .

Documentation of solvent, concentration, and temperature in metadata ensures replicability .

Q. What experimental design strategies optimize ligand exchange reactions involving this compound?

Advanced Research Question

Factorial design (e.g., 2<sup>k</sup> factorial experiments) is effective for multi-variable optimization. Key factors include:

- Molar ratios (ligand:metal) to minimize uncoordinated species.

- Solvent polarity : Low-polarity solvents favor ligand substitution in organometallic complexes .

- Temperature gradients : Use Arrhenius plots to identify activation barriers for substitution kinetics .

Computational simulations (e.g., molecular dynamics) can model steric effects of the trimethylsilyl groups, predicting reactivity trends .

Q. How do researchers validate the purity of this compound in air-sensitive applications?

Basic Research Question

Purity validation requires:

- Elemental analysis : Confirm C, H, N, and P content within ±0.3% of theoretical values.

- Chromatographic methods : Use GC-MS or HPLC with inert columns to detect volatile byproducts (e.g., trimethylchlorosilane) .

- Spectroscopic cross-check : IR spectroscopy identifies Si-N or P-N vibrational modes, while <sup>1</sup>H NMR detects residual solvent or moisture .

Store samples under argon in flame-sealed ampoules to prevent degradation .

Q. What methodologies address the challenges of integrating this compound into catalytic systems?

Advanced Research Question

To mitigate steric hindrance from the bulky silyl groups:

- Ligand tuning : Replace dimethylphosphine with less hindered analogs (e.g., methyl-diphenylphosphine) while retaining electronic properties .

- In situ characterization : Employ operando XAS (X-ray absorption spectroscopy) to monitor coordination geometry during catalysis .

- Computational ligand libraries : Screen steric descriptors (e.g., Tolman cone angles) and electronic parameters (e.g., CO stretching frequencies) to predict catalytic activity .

Q. How can researchers reconcile computational predictions with experimental reactivity data for this compound-based reactions?

Advanced Research Question

Discrepancies often stem from approximations in DFT functionals or neglected solvation effects. Solutions include:

- Benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against experimental activation energies .

- Explicit solvent models : Incorporate solvent molecules in simulations to account for dielectric stabilization .

- Error analysis : Use statistical tools (e.g., mean absolute deviation) to quantify deviations and refine computational protocols .

Q. What safety protocols are critical when handling this compound in air-sensitive syntheses?

Basic Research Question

- Inert atmosphere : Use gloveboxes or Schlenk lines with O2/H2O levels <1 ppm .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to permeability .

- Waste management : Quench residues with ethanol under nitrogen to hydrolyze reactive intermediates .

Q. How can machine learning enhance the design of this compound derivatives for specific applications?

Advanced Research Question

- Feature engineering : Train models on descriptors like Hammett constants, steric bulk, and redox potentials .

- Reaction outcome prediction : Use graph neural networks (GNNs) to predict regioselectivity in ligand substitution .

- High-throughput virtual screening : Deploy automated workflows to prioritize derivatives with desired electronic profiles .

属性

IUPAC Name |

[[dimethylphosphanyl(trimethylsilyl)amino]-dimethylsilyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24NPSi2/c1-10(2)9(11(3,4)5)12(6,7)8/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIPONGUSYBCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)P(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24NPSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500998 | |

| Record name | P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63744-11-6 | |

| Record name | P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。